molecular formula C9H8O4 B1276804 5-Formyl-2-methoxybenzoic acid CAS No. 84923-70-6

5-Formyl-2-methoxybenzoic acid

Cat. No. B1276804
Key on ui cas rn: 84923-70-6
M. Wt: 180.16 g/mol
InChI Key: TTZPGMWNBQKNKX-UHFFFAOYSA-N
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Patent
US06740670B2

Procedure details

Lithium hydroxide (1.04 g, 0.043 mol, 3 eq) in water (10 mL) was added to a stirred solution of methyl 2-methoxy-5-formylbenzoate (2.8 g, 0.014 mol, 1 eq) in a mixture of tetrahydrofuran (30 mL) and methanol (20 mL). The solution was stirred overnight, acidified to pH 1 with 10% HCl and the organic solvents removed in vacuo. The aqueous solution was extracted with ethyl acetate (100 mL) and the organic solution washed with brine (100 mL), then extracted with saturated aqueous sodium bicarbonate (3×100 mL). The basic solution was washed with ethyl acetate (100 mL), then acidified to pH 1 with 10% HCl and back extracted with dichloromethane (3×100 mL). The organic solution was dried over sodium sulfate and evaporated in vacuo to give a cream coloured powder (2.01 g, 77%). 1H NMR (CDCl3) δ9.99 (s, 1H, O═C—H), 4.14 (s, 3H, CH3).
Quantity
1.04 g
Type
reactant
Reaction Step One
Quantity
2.8 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
powder
Quantity
2.01 g
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[OH-].[Li+].[CH3:3][O:4][C:5]1[CH:14]=[CH:13][C:12]([CH:15]=[O:16])=[CH:11][C:6]=1[C:7]([O:9]C)=[O:8].Cl>O.O1CCCC1.CO>[CH3:3][O:4][C:5]1[CH:14]=[CH:13][C:12]([CH:15]=[O:16])=[CH:11][C:6]=1[C:7]([OH:9])=[O:8] |f:0.1|

Inputs

Step One
Name
Quantity
1.04 g
Type
reactant
Smiles
[OH-].[Li+]
Name
Quantity
2.8 g
Type
reactant
Smiles
COC1=C(C(=O)OC)C=C(C=C1)C=O
Name
Quantity
10 mL
Type
solvent
Smiles
O
Name
Quantity
30 mL
Type
solvent
Smiles
O1CCCC1
Name
Quantity
20 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Three
Name
powder
Quantity
2.01 g
Type
reactant
Smiles

Conditions

Stirring
Type
CUSTOM
Details
The solution was stirred overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the organic solvents removed in vacuo
EXTRACTION
Type
EXTRACTION
Details
The aqueous solution was extracted with ethyl acetate (100 mL)
WASH
Type
WASH
Details
the organic solution washed with brine (100 mL)
EXTRACTION
Type
EXTRACTION
Details
extracted with saturated aqueous sodium bicarbonate (3×100 mL)
WASH
Type
WASH
Details
The basic solution was washed with ethyl acetate (100 mL)
EXTRACTION
Type
EXTRACTION
Details
back extracted with dichloromethane (3×100 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic solution was dried over sodium sulfate
CUSTOM
Type
CUSTOM
Details
evaporated in vacuo
CUSTOM
Type
CUSTOM
Details
to give a cream

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
Smiles
COC1=C(C(=O)O)C=C(C=C1)C=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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